Lithium heptanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
16761-13-0 |
|---|---|
Molecular Formula |
C7H13LiO2 |
Molecular Weight |
136.1 g/mol |
IUPAC Name |
lithium;heptanoate |
InChI |
InChI=1S/C7H14O2.Li/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
RQZHWDLISAJCLK-UHFFFAOYSA-M |
SMILES |
[Li+].CCCCCCC(=O)[O-] |
Isomeric SMILES |
[Li+].CCCCCCC(=O)[O-] |
Canonical SMILES |
[Li+].CCCCCCC(=O)[O-] |
Origin of Product |
United States |
Synthesis Methodologies of Lithium Heptanoate and Analogous Long Chain Lithium Carboxylates
Direct Synthetic Pathways
The most common and direct method for synthesizing simple lithium carboxylates, such as lithium heptanoate (B1214049), involves the neutralization of the corresponding carboxylic acid with a lithium base. This approach is favored for its simplicity and high yield.
Neutralization of Heptanoic Acid with Lithium Hydroxide (B78521) in Solvent Systems
The synthesis of lithium heptanoate can be readily achieved through the acid-base neutralization reaction between heptanoic acid and lithium hydroxide. In this reaction, the acidic proton of the carboxylic acid group is transferred to the hydroxide ion, forming water and the lithium salt of the carboxylic acid. The reaction is typically carried out in a suitable solvent to facilitate the interaction between the reactants.
Reaction: CH₃(CH₂)₅COOH + LiOH → CH₃(CH₂)₅COOLi + H₂O
This method is analogous to the synthesis of other alkali metal carboxylates and is a foundational technique in coordination chemistry and materials synthesis. researchgate.net
Optimizing reaction conditions is critical for maximizing yield, purity, and efficiency. Key parameters include temperature, stoichiometry, and the choice of solvent. beilstein-journals.org
Temperature: The reaction is often performed at room temperature or with gentle heating. For the synthesis of lithium hydroxide nanoparticles from lithium sulfate, for instance, reaction temperatures are carefully controlled, as this parameter can influence particle size and crystalline properties. kjmm.org While the neutralization of heptanoic acid is typically exothermic, controlling the temperature can help manage the reaction rate and prevent solvent loss, especially with volatile solvents.
Stoichiometry: A precise 1:1 molar ratio of heptanoic acid to lithium hydroxide is theoretically required for complete neutralization. In practice, a slight excess of one reagent may be used to ensure the complete consumption of the other, depending on which is more easily removed during purification. In related syntheses, controlling the molar ratio of lithium to other precursors is a critical step. kjmm.org
Solvent Selection: The choice of solvent is crucial. Water is a common solvent due to the high solubility of lithium hydroxide and its ability to dissolve the resulting this compound. Alcohols, such as methanol (B129727) or ethanol (B145695), can also be used and may facilitate easier removal during the recovery phase. researchgate.net For specialized applications or when dealing with reactants that are not water-soluble, non-hydroxylic solvents like tetrahydrofuran (B95107) (THF) may be employed, although the solubility of lithium hydroxide in such solvents is limited. libretexts.org
Table 1: Parameters for Optimizing Neutralization Reaction
| Parameter | Considerations | Typical Range/Value | Rationale |
|---|---|---|---|
| Temperature | Control of reaction rate, prevention of side reactions, solvent volatility. | Room Temperature to 60°C | Ensures efficient reaction without degrading products or boiling off the solvent. kjmm.org |
| Stoichiometry | Molar ratio of Heptanoic Acid to Lithium Hydroxide. | 1:1 or slight excess of one reagent | Ensures complete conversion of the limiting reagent. kjmm.org |
| Solvent | Solubility of reactants and products, ease of removal. | Water, Methanol, Ethanol | Facilitates reaction and allows for straightforward product isolation. researchgate.net |
Once the neutralization reaction is complete, the primary challenge is to isolate the pure this compound from the reaction mixture, which typically consists of the product, water, and any unreacted starting materials.
Vacuum Evaporation: This is a widely used technique to remove the solvent (e.g., water or alcohol) from the product solution. By reducing the pressure, the boiling point of the solvent is lowered, allowing for its rapid removal at a lower temperature. researchgate.net This is advantageous as it prevents thermal degradation of the this compound. This method is a standard procedure for concentrating lithium-containing brines before precipitation. researchgate.netgoogle.com
Controlled Precipitation: After the solution has been concentrated, the product can be induced to precipitate. This can be achieved by further evaporation, cooling the solution to decrease the salt's solubility, or by adding a co-solvent in which the this compound is insoluble (an "antisolvent"). The resulting solid can then be collected by filtration. condorchem.com For instance, in the recovery of lithium from brines, lithium carbonate is precipitated from a concentrated solution. nih.gov The solid product is then typically washed with a small amount of cold solvent to remove any surface impurities and dried under vacuum to yield the final, purified this compound.
Indirect and Specialized Synthetic Routes for Heptanoate Derivatives
Beyond direct neutralization, more complex derivatives of heptanoic acid can be synthesized using sophisticated organometallic techniques. These methods are particularly useful for creating new carbon-carbon bonds at the alpha-position (the carbon adjacent to the carbonyl group) of the carboxylate.
Organolithium Reagent-Mediated Alkylation Strategies
Organolithium reagents are powerful tools in organic synthesis, acting as both strong bases and potent nucleophiles. wikipedia.org While the reaction of an organolithium reagent with a carboxylic acid itself typically leads to the formation of a ketone after an acidic workup, these reagents are fundamental in creating the reactive intermediates needed for alkylation. organicchemistrytutor.commasterorganicchemistry.comaklectures.com
For the specific purpose of alkylating a carboxylate derivative like an ester, a strong, non-nucleophilic base is required. This is to ensure that the base removes a proton from the alpha-carbon to form an enolate, rather than attacking the carbonyl carbon itself. Lithium diisopropylamide (LDA) is an ideal reagent for this purpose. libretexts.orgscispace.com
The process involves two key steps:
Enolate Formation: An ester of heptanoic acid (e.g., methyl heptanoate) is treated with one equivalent of LDA in an aprotic, non-hydroxylic solvent like tetrahydrofuran (THF), typically at a low temperature (-78°C). libretexts.orgorgsyn.org The bulky LDA selectively removes a proton from the less hindered alpha-carbon, generating a lithium enolate. This intermediate is a powerful nucleophile. pearson.com
Alkylation: An electrophile, such as an alkyl halide (e.g., methyl iodide), is then added to the solution. The enolate attacks the alkyl halide in an Sₙ2 reaction, forming a new carbon-carbon bond and yielding an alpha-alkylated ester. scispace.compearson.com
This strategy is not a direct synthesis of this compound but a powerful method for creating substituted heptanoate derivatives, which are themselves important synthetic intermediates. The use of LDA is crucial because weaker or more nucleophilic bases would either fail to form the enolate in high concentration or would lead to undesired side reactions. libretexts.org This methodology has been applied in the synthesis of complex molecules where precise alkylation is required. nih.gov
Table 2: Components for LDA-Mediated Alkylation of a Heptanoate Ester
| Component | Role | Example | Rationale |
|---|---|---|---|
| Substrate | Source of the enolate | Methyl heptanoate | The ester derivative of the target carboxylate. |
| Base | Enolate formation | Lithium Diisopropylamide (LDA) | Strong, sterically hindered, non-nucleophilic base ensures clean deprotonation. libretexts.orgscispace.com |
| Solvent | Reaction medium | Tetrahydrofuran (THF) | Aprotic and dissolves the reactants and intermediates. libretexts.org |
| Electrophile | Alkylating agent | Methyl Iodide | Provides the alkyl group to be added to the alpha-carbon. pearson.com |
Employment of Bis(trimethylsilyl)lithium Amide (LiHMDS) in Condensation Reactions
Lithium bis(trimethylsilyl)amide, commonly abbreviated as LiHMDS, is a potent, non-nucleophilic base widely employed in organic synthesis. wikipedia.orgchemicalbook.com Its significant steric bulk, conferred by the two trimethylsilyl (B98337) groups, prevents it from participating in nucleophilic attack, allowing it to function purely as a proton abstractor. wikipedia.org This characteristic is highly valuable in the synthesis of lithium carboxylates.
The primary role of LiHMDS in this context is the deprotonation of a carboxylic acid, such as heptanoic acid. The reaction involves the abstraction of the acidic proton from the carboxyl group of heptanoic acid by the amide base, resulting in the formation of the this compound salt and the neutral, volatile by-product bis(trimethylsilyl)amine.
Reaction Scheme: Heptanoic Acid + LiN(Si(CH₃)₃)₂ → this compound + HN(Si(CH₃)₃)₂
This method is highly efficient due to the strong basicity of LiHMDS and the clean nature of the reaction. LiHMDS is also utilized in more complex condensation reactions where a lithium enolate is generated, which can then react with various electrophiles. While typically used for carbon-carbon bond formation, the principles of using LiHMDS as a strong base are fundamental to generating lithium salts of organic acids. chemicalbook.com In some applications, LiHMDS is used to catalyze the ring-opening polymerization of cyclic esters to form polyesters, demonstrating its versatility in reactions involving ester functionalities. nih.gov
Process Intensification through Continuous Flow Reactor Methodologies
The synthesis of organolithium compounds and their subsequent reactions, such as carboxylation, present significant challenges in traditional batch reactors, including issues with exothermicity, mixing, and safety, especially on a large scale. google.comrsc.org Continuous flow chemistry has emerged as a superior alternative for these demanding processes. vapourtec.com
Flow reactors, typically microreactors or systems of stainless steel tubes, offer numerous advantages for lithiation and carboxylation reactions: google.com
Enhanced Safety: The small reactor volume minimizes the quantity of hazardous reagents at any given time. vapourtec.com
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio allows for efficient thermal control, mitigating dangerous temperature spikes (exotherms) common in lithiation reactions. rsc.orgvapourtec.com
Precise Reaction Control: Residence times can be precisely controlled, enabling the generation and immediate use of unstable intermediates, like certain organolithium species, thereby minimizing side reactions. vapourtec.com
Scalability: Scaling up production is achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often safer and more predictable than increasing the size of a batch reactor. rsc.org
In a typical continuous flow setup for producing a lithium carboxylate, a stream of an organic precursor is mixed with a lithium source (like n-butyllithium) to form a lithiated intermediate. google.comacs.org This stream is then immediately merged with a stream of gaseous carbon dioxide to perform the carboxylation, forming the lithium carboxylate. google.comgoogle.com This technology enables the safe, efficient, and scalable production of compounds like long-chain lithium carboxylates. acs.org
Esterification Precursors for Heptanoate Backbone Construction
Before the final formation of this compound, a common strategy involves the synthesis of heptanoate esters. These esters serve as stable, versatile intermediates that can be easily purified and subsequently saponified to yield the desired lithium salt.
Acid-Catalyzed Fischer Esterification Approaches to Heptanoate Esters
Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com To synthesize a heptanoate ester, heptanoic acid is reacted with an alcohol (e.g., ethanol or methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comkhanacademy.org
The reaction is an equilibrium process. organic-chemistry.org To drive the reaction toward the formation of the ester product, an excess of the alcohol is typically used, which also serves as the solvent. masterorganicchemistry.com The mechanism involves several key steps: masterorganicchemistry.com
Protonation: The acid catalyst protonates the carbonyl oxygen of the heptanoic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate.
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.
Deprotonation: The final deprotonation of the resulting protonated ester regenerates the acid catalyst and yields the final heptanoate ester.
This robust method is cost-effective and suitable for large-scale synthesis of simple alkyl heptanoates. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Catalyst (Example) | Product |
| Heptanoic Acid | Ethanol | Sulfuric Acid (H₂SO₄) | Ethyl Heptanoate |
| Heptanoic Acid | Methanol | Hydrochloric Acid (HCl) | Methyl Heptanoate |
Biocatalytic Synthesis via Lipase-Catalyzed Esterification
An increasingly important alternative to chemical catalysis is the use of enzymes, specifically lipases, for ester synthesis. scielo.br Lipases are hydrolase enzymes that naturally break down fats but can be used to catalyze the reverse reaction—esterification—in non-aqueous or low-water environments. scielo.brresearchgate.net This biocatalytic approach offers high selectivity and operates under mild reaction conditions (e.g., lower temperature and neutral pH), which prevents side reactions and is more environmentally friendly. nih.gov
The mechanism for lipase-catalyzed esterification is often described as a Ping-Pong Bi-Bi mechanism: researchgate.netnih.gov
The lipase's active site (containing a serine residue) attacks the carboxylic acid (heptanoic acid), forming an acyl-enzyme intermediate and releasing a molecule of water.
The alcohol then enters the active site and attacks the acyl-enzyme complex.
This step releases the ester product (the heptanoate ester) and regenerates the free enzyme, which can then begin another catalytic cycle.
Lipases such as those from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Aspergillus niger are commonly used. scielo.brresearchgate.netnih.gov The choice of solvent and the control of water activity are critical for maximizing the ester yield. scielo.br This method is particularly valuable for synthesizing specialty esters, including flavor and fragrance compounds. scielo.br
| Key Parameter | Description |
| Enzyme | Lipases (e.g., from Candida antarctica, Rhizomucor miehei) |
| Substrates | Heptanoic Acid and an Alcohol |
| Medium | Non-aqueous solvents (e.g., heptane) or solvent-free systems |
| Mechanism | Ping-Pong Bi-Bi involving an acyl-enzyme intermediate |
| Advantages | Mild conditions, high selectivity, environmentally friendly |
Multi-Step Conversions and Functionalization of Heptanoic Acid Scaffolds
The synthesis of this compound is often part of a larger synthetic sequence where the heptanoic acid structure itself is constructed or modified. The esterification methods described previously are prime examples of creating a functionalized "scaffold." masterorganicchemistry.comresearchgate.net The resulting heptanoate ester is a protected form of the carboxylic acid, allowing for other chemical transformations on different parts of the molecule if necessary.
The final step in such a multi-step sequence is typically the conversion of the heptanoate ester into this compound. This is achieved through saponification, which involves treating the ester with a strong base. To obtain the lithium salt specifically, lithium hydroxide (LiOH) is used. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of the carboxylate anion and the corresponding alcohol.
Reaction Scheme: Alkyl Heptanoate + LiOH → this compound + Alkyl Alcohol
This final conversion step is generally a high-yield and straightforward reaction, completing the synthesis from the functionalized ester precursor.
Advanced Spectroscopic and Structural Characterization of Lithium Heptanoate
Vibrational Spectroscopy Analysis
Vibrational spectroscopy provides a window into the molecular and lattice dynamics of lithium heptanoate (B1214049). By analyzing the interaction of infrared radiation or inelastically scattered light with the material, a detailed fingerprint of its chemical structure and bonding environment can be obtained.
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Signatures
FTIR spectroscopy is instrumental in identifying the key functional groups and understanding the bonding characteristics within the lithium heptanoate molecule.
The FTIR spectrum of this compound is dominated by characteristic absorptions arising from the carboxylate group (COO⁻) and the heptyl (C₇H₁₅) alkyl chain. The carboxylate group gives rise to two particularly intense stretching vibrations: the asymmetric stretch (νₐ(COO⁻)) and the symmetric stretch (νₛ(COO⁻)). Due to the ionic nature of the lithium-carboxylate bond, the two C-O bonds have a bond order of approximately 1.5, leading to distinct absorption bands that differ from the C=O and C-O stretches of the parent carboxylic acid. spectroscopyonline.com
The asymmetric stretch typically appears in the range of 1650-1540 cm⁻¹, while the symmetric stretch is found between 1450-1360 cm⁻¹. spectroscopyonline.com The precise positions of these bands are sensitive to the coordination environment of the lithium ion. 911metallurgist.comresearchgate.net
The heptyl chain contributes to the spectrum through various C-H stretching and bending vibrations. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are observed in the 3000-2850 cm⁻¹ region. libretexts.org Specifically, asymmetric and symmetric methylene stretches are expected around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The presence of a long alkyl chain with four or more methylene groups in a row gives rise to a characteristic CH₂ rocking vibration around 720 ± 10 cm⁻¹. spectroscopyonline.com
Interactive Table: Characteristic FTIR Vibrational Modes of this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Assignment |
| Asymmetric CH₃ & CH₂ Stretching | 2950-2970 | Strong | C-H stretching in the heptyl chain |
| Symmetric CH₂ Stretching | ~2855 | Strong | C-H stretching in the heptyl chain |
| Asymmetric Carboxylate Stretching | 1540-1650 | Strong | νₐ(COO⁻) |
| Symmetric Carboxylate Stretching | 1360-1450 | Strong | νₛ(COO⁻) |
| CH₂ Scissoring | ~1465 | Medium | Bending vibration of methylene groups |
| CH₃ Umbrella Mode | ~1375 | Medium | Bending vibration of the terminal methyl group |
| CH₂ Rocking | ~720 | Medium | Characteristic of a long alkyl chain |
Note: The exact peak positions can vary based on the sample's physical state and intermolecular interactions.
The vibrational frequencies of the carboxylate group are particularly sensitive to intermolecular interactions. The coordination between the lithium cation (Li⁺) and the carboxylate anion can influence the separation between the asymmetric and symmetric stretching frequencies (Δν = νₐ - νₛ). 911metallurgist.comresearchgate.net Different coordination modes, such as unidentate, bidentate chelating, or bridging, result in different Δν values, providing insight into the solid-state structure. For alkali metal carboxylates like this compound, an ionic interaction is typically observed. 911metallurgist.com
Raman Spectroscopy for Solid-State Characterization
Raman spectroscopy is a complementary technique to FTIR that is particularly valuable for studying the solid-state characteristics of materials like this compound.
In the solid state, the ordered arrangement of ions in the crystal lattice gives rise to low-frequency vibrational modes known as lattice vibrations or phonons. These vibrations, which typically occur below 400 cm⁻¹, correspond to the collective motions of the lithium cations and heptanoate anions within the crystal unit cell. nih.gov Raman spectroscopy is highly effective at probing these low-frequency modes. royalsocietypublishing.orgnih.gov
The presence of different crystalline forms, or polymorphs, of this compound would result in distinct Raman spectra in the lattice vibration region. rsc.org Each polymorph would have a unique crystal structure and, consequently, a different set of active lattice vibrational modes. Therefore, Raman spectroscopy can be used as a sensitive tool to identify and distinguish between different polymorphic forms of the compound.
Interactive Table: Expected Raman Spectral Regions for Solid this compound
| Spectral Region (cm⁻¹) | Vibrational Modes | Structural Information |
| < 400 | Lattice vibrations (phonons), Li⁺-COO⁻ ionic bond vibrations | Crystal packing, polymorphism, ion coordination |
| 800-1200 | C-C stretching of the alkyl chain | Conformational order of the alkyl chain |
| 1300-1500 | CH₂/CH₃ bending modes, Symmetric COO⁻ stretching | Alkyl chain packing, carboxylate environment |
| 2800-3000 | C-H stretching modes of the alkyl chain | Alkyl chain structure and interactions |
Due to the complexity of the vibrational spectra, particularly in the solid state, computational methods are often employed to aid in the interpretation of experimental Raman data. harvard.edu Techniques such as Density Functional Theory (DFT) can be used to calculate the vibrational frequencies and Raman intensities of a proposed crystal structure of this compound. rsc.org
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. libretexts.org When a beam of X-rays interacts with a crystalline solid, the regularly arranged atoms diffract the X-rays in a specific pattern of intensities. researchgate.net This diffraction pattern is a unique fingerprint of the crystalline phase, providing information on the unit cell dimensions, crystal system, and the arrangement of atoms within the crystal lattice. libretexts.orgresearchgate.net Both single-crystal and powder XRD methods are crucial for a full structural understanding of materials like this compound.
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. researchgate.net By analyzing the diffraction pattern from a single, perfect crystal, researchers can determine bond lengths, bond angles, and other key structural features with high precision. researchgate.net Although specific single-crystal X-ray diffraction data for this compound is not widely reported, studies on shorter-chain lithium alkanoates, such as lithium pentanoate, provide significant insight into the expected structural characteristics. researchgate.netnih.gov
A fundamental outcome of an SCXRD experiment is the determination of the unit cell, which is the basic repeating block of a crystal structure, defined by its lattice parameters (a, b, c, α, β, γ). researchgate.net These parameters, along with the crystal's inherent symmetry, define one of the 230 possible space groups. libretexts.org
For the closely related lithium pentanoate, single-crystal XRD analysis has shown that its SII phase crystallizes in a monoclinic system with the space group P2(1)/c. researchgate.netnih.gov This was the first report of a single-crystal structure for a lithium alkanoate of this type. researchgate.netnih.gov It is anticipated that this compound would exhibit a similarly ordered, layered structure. The crystallographic data for the analogous lithium pentanoate at 298 K provides a valuable reference.
Table 1: Illustrative Crystallographic Data for Lithium Pentanoate (SII Phase at 298 K) Data serves as a proxy for what might be determined for this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
Source: Based on studies of analogous short-chain lithium alkanoates. researchgate.netnih.gov
SCXRD allows for a detailed conformational analysis of the heptanoate ligand within the crystal structure. This involves determining the torsion angles along the hydrocarbon chain to understand its flexibility and packing. In related structures, such as lithium pentanoate, the alkyl chains have been observed to adopt a fully extended, all-trans conformation. researchgate.net This arrangement allows for efficient packing in the crystal lattice. Similarly, analysis of the heptanoate unit in other complex molecules, like cholesteryl heptanoate, also reveals specific conformations of the carbon chain, although ring structures within that molecule impose different constraints. nih.gov For this compound, it is expected that the seven-carbon chain of the heptanoate ligand would likely adopt a low-energy, all-trans conformation to maximize van der Waals interactions and stabilize the crystal packing.
Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD that is used to analyze a polycrystalline sample, which consists of many tiny, randomly oriented crystallites. libretexts.org The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ). researchgate.net PXRD is invaluable for phase identification, assessing sample purity, and studying crystalline transformations in bulk materials. mdpi.com
Each crystalline substance has a characteristic PXRD pattern that serves as its "fingerprint," allowing for the identification of known phases by comparison to database entries. libretexts.org The presence of sharp, well-defined peaks in a PXRD pattern is indicative of a highly crystalline material, while broad, diffuse humps suggest the presence of amorphous (non-crystalline) content. researchgate.netresearchgate.net For this compound, PXRD would be used to confirm the crystalline phase of a synthesized batch and to ensure it is free from amorphous impurities or other crystalline polymorphs. The technique can effectively distinguish between different solid forms of the same compound. rsc.org
Many organic compounds, including metal carboxylates, can exist in different crystal structures known as polymorphs. rsc.org These polymorphs can have different physical properties and may interconvert through solid-solid phase transitions at specific temperatures or pressures. nih.gov These transitions involve a rearrangement of the molecules within the crystal lattice and can be detected by techniques like Differential Scanning Calorimetry (DSC) and variable-temperature PXRD. nih.govrsc.org
Studies on lithium pentanoate have revealed two distinct solid-solid phase transitions before melting. researchgate.netnih.gov This indicates the existence of at least three different solid phases (polymorphs or mesophases) for lithium pentanoate below its melting point. Given the structural similarities among lithium alkanoates, it is highly probable that this compound also exhibits complex phase behavior with one or more solid-solid transitions.
Table 2: Solid-State Transition Temperatures for Lithium Pentanoate This data for a shorter-chain analogue suggests that this compound may also exhibit complex phase behavior.
| Transition | Transition Temperature (K) |
|---|---|
| SIII → SII | 205.5 ± 0.5 |
| SII → SI | 325.2 ± 0.7 |
| Melting (SI → Liquid) | 576.5 ± 0.3 |
Source: Data from studies on lithium pentanoate. researchgate.netnih.gov
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure, dynamics, and chemical environment of molecules in solution and the solid state. For this compound, multinuclear NMR studies are essential for elucidating its behavior in solution, particularly its aggregation state, which is a common feature of organolithium compounds.
Solution-State Multinuclear NMR (¹H, ⁷Li, ¹³C) for Solution Structure and Aggregation
In solution, lithium carboxylates like this compound can exist as monomers, dimers, or higher-order aggregates, and the equilibrium between these species is often dependent on the solvent, concentration, and temperature. nih.govnih.gov ¹H, ⁷Li, and ¹³C NMR spectroscopy are pivotal in characterizing these solution structures.
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons along the heptyl chain. The chemical shifts of these protons are influenced by their proximity to the carboxylate group. For instance, the α-protons (adjacent to the COO⁻ group) would appear at a lower field compared to the terminal methyl protons due to the electron-withdrawing effect of the carboxylate. Based on data for similar long-chain carboxylates, the approximate chemical shifts can be predicted. libretexts.orgubc.cabmrb.io
¹³C NMR spectroscopy provides information on the carbon framework of the heptanoate anion. The carbonyl carbon (COO⁻) is particularly sensitive to the electronic environment and can provide insights into the nature of the ion pairing and aggregation. oregonstate.eduyoutube.com The chemical shifts of the aliphatic carbons would follow a predictable pattern based on their distance from the carboxylate group.
⁷Li NMR is highly sensitive for observing the lithium cation. huji.ac.ilresearchgate.net The chemical shift of ⁷Li is sensitive to its coordination environment, including the number and type of solvent molecules and its association with the carboxylate anion. northwestern.edursc.org Changes in the ⁷Li chemical shift with concentration or temperature can indicate shifts in the aggregation equilibrium. Both ⁶Li and ⁷Li isotopes can be used, with ⁶Li offering sharper lines due to its smaller quadrupole moment, which can be advantageous for resolving closely spaced signals, despite its lower natural abundance and sensitivity. huji.ac.il
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a Non-coordinating Solvent
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (COO⁻) | - | ~180-185 |
| C2 (α-CH₂) | ~2.1-2.3 | ~35-40 |
| C3 (β-CH₂) | ~1.5-1.7 | ~25-30 |
| C4 (γ-CH₂) | ~1.2-1.4 | ~28-33 |
| C5 (δ-CH₂) | ~1.2-1.4 | ~22-27 |
| C6 (ε-CH₂) | ~1.2-1.4 | ~31-36 |
| C7 (ζ-CH₃) | ~0.8-1.0 | ~13-15 |
Note: These are estimated values and can vary based on solvent, concentration, and temperature.
This compound's carboxylate group can act as a chelating ligand to the lithium ion. In the presence of coordinating solvents (e.g., ethers, amines), a dynamic exchange between the carboxylate anion and solvent molecules in the lithium ion's coordination sphere can occur. researchgate.netacs.org This ligand exchange can be studied using variable-temperature NMR experiments.
At low temperatures, the exchange process may be slow on the NMR timescale, allowing for the observation of distinct signals for the different species in solution (e.g., solvent-separated ion pairs versus contact ion pairs). As the temperature is increased, these signals may broaden and eventually coalesce into a single, averaged signal, indicating that the exchange rate has become fast on the NMR timescale. researchgate.net Analysis of the coalescence temperature and lineshape can provide quantitative information about the activation energy of the exchange process.
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. nih.govrsc.org Since the diffusion coefficient is related to the size and shape of a molecule, DOSY can be used to distinguish between monomers, dimers, and higher aggregates of this compound in solution. nih.govrsc.org
In a DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths. The signal intensity of each species attenuates at a rate proportional to its diffusion coefficient. The resulting 2D plot displays chemical shift on one axis and the diffusion coefficient on the other. Larger aggregates will diffuse more slowly and thus have smaller diffusion coefficients compared to smaller species. nih.gov This technique is particularly useful for complex mixtures where the signals in a standard 1D NMR spectrum might overlap. osti.gov
Table 2: Hypothetical DOSY NMR Data for this compound in a Hydrocarbon Solvent
| Species | Aggregation State | Approximate Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) |
| This compound | Monomer | 5.0 |
| This compound | Dimer | 3.5 |
| This compound | Tetramer | 2.5 |
Note: The diffusion coefficients are hypothetical and would depend on the solvent viscosity and temperature.
Solid-State NMR for Local Atomic Environments (if applicable to lithium carboxylates)
Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the local atomic environments in crystalline and amorphous solids. nih.govresearchgate.netyoutube.com For lithium carboxylates, ssNMR can be used to probe the coordination environment of the lithium ions, the conformation of the carboxylate chains, and the packing in the crystal lattice. nih.gov
⁷Li ssNMR can reveal the presence of crystallographically inequivalent lithium sites and provide information about lithium ion dynamics. researchgate.netresearchgate.net ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can provide high-resolution spectra of the carbon atoms in the heptanoate chain, allowing for the study of packing effects and conformational ordering in the solid state. The technique is sensitive to the local structure within the entire sample volume, making it suitable for studying both crystalline and amorphous phases. rsc.org
Surface Sensitive Characterization Techniques
The surface properties of this compound are critical in applications where it is used as a coating or in interfacial reactions. Surface-sensitive techniques provide information about the elemental composition and chemical states of the outermost layers of the material.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical Bonding States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.orgsci-hub.se When analyzing this compound, XPS can be used to confirm the presence of lithium, carbon, and oxygen on the surface and to determine their chemical bonding states. researchgate.netphi.com
The XPS spectrum is a plot of the number of electrons detected versus their binding energy. Each element has a characteristic set of binding energies for its core-level electrons. Small shifts in these binding energies (chemical shifts) provide information about the chemical environment of the atoms.
For this compound, the C 1s spectrum is expected to show at least two main components: one corresponding to the hydrocarbon chain and another at a higher binding energy corresponding to the carboxylate group (O-C=O). kratos.comrsc.org The O 1s spectrum would similarly show components related to the carbonyl and ether-like oxygen atoms of the carboxylate group. The Li 1s spectrum can be used to identify the presence of lithium and its chemical state, although its low sensitivity can be a challenge. thermofisher.comxpsfitting.com
Table 3: Expected XPS Binding Energies for this compound
| Element | Core Level | Functional Group | Expected Binding Energy (eV) |
| C | 1s | C-C, C-H | ~285.0 |
| C | 1s | O-C=O | ~288-289 |
| O | 1s | C=O | ~531-532 |
| O | 1s | C-O -Li | ~533-534 |
| Li | 1s | Li-O | ~55-56 |
Note: These binding energies are approximate and can be influenced by surface charging and the specific chemical environment.
Scanning Electron Microscopy (SEM) for Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of solid materials at the micro and nanoscale. thermofisher.com For this compound, which typically exists as a crystalline powder, SEM analysis would be instrumental in determining key physical characteristics such as crystal size, shape (morphology), and the degree of agglomeration of the particles.
Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a standard technique for elemental analysis. thermofisher.com When the electron beam strikes the sample, it excites atoms, causing them to emit X-rays with energies characteristic of the elements present. thermofisher.com An EDS detector measures these X-rays to determine the elemental composition of the sample and can generate elemental maps showing the spatial distribution of these elements.
For this compound (C₇H₁₃LiO₂), an EDS analysis would be expected to detect carbon and oxygen. However, the detection of lithium presents a significant challenge for standard EDS detectors. edax.comedaxblog.com Lithium is a very light element (atomic number 3), and the characteristic X-rays it emits have very low energy (approximately 54 eV). edax.com These low-energy X-rays are easily absorbed by the detector window (typically made of beryllium or a thin polymer) and even by the sample itself, making their detection difficult or impossible with conventional equipment. jeolusa.com
Specialized windowless or ultra-thin window EDS detectors are required for the direct analysis of lithium. jeolusa.com An alternative approach, known as the composition by difference method, can be employed. This involves quantifying all other elements (in this case, carbon and oxygen) and assuming the remainder of the mass is lithium, based on the known stoichiometry of the compound. edax.com This method, however, relies on the purity of the sample.
A theoretical elemental composition of this compound is provided in the table below.
| Element | Symbol | Atomic Mass ( g/mol ) | Molar Percentage | Weight Percentage |
| Lithium | Li | 6.94 | 4.5% | 5.10% |
| Carbon | C | 12.01 | 31.8% | 61.75% |
| Oxygen | O | 16.00 | 9.1% | 23.50% |
| Hydrogen | H | 1.01 | 54.5% | 9.65% |
| Note: Hydrogen is not detectable by EDS. |
Thermal Analysis and Phase Transition Studies
Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide key insights into its thermal stability, phase transitions, and decomposition profile.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. kohan.com.tw This allows for the determination of thermal events such as melting, crystallization, and solid-solid phase transitions.
For the homologous series of lithium n-alkanoates, a study by White et al. investigated their thermal behavior. researchgate.net The DSC data for this compound shows a distinct melting point but no solid-solid phase transitions were observed for this specific compound, a finding that is consistent with the behavior of other medium-chain lithium carboxylates like the butanoate, hexanoate, and octanoate. researchgate.net
Table of Thermal Events for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (kJ/mol) |
|---|---|---|---|
| Melting | 280.4 | 285.1 | 21.3 |
Data derived from studies on lithium n-alkanoates. researchgate.net
The absence of solid-solid transitions in this compound is a notable characteristic, distinguishing it from some other members of the lithium alkanoate series which exhibit polymorphism. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. kohan.com.tw This technique is used to determine the thermal stability and decomposition temperature of a material.
The TGA of this compound shows that it is thermally stable up to relatively high temperatures. The decomposition of lithium n-alkanoates with three or more carbon atoms, including this compound, typically occurs in the range of 450 to 485 °C. researchgate.net The primary solid residue left after the decomposition of lithium carboxylates is lithium carbonate (Li₂CO₃). researchgate.net This suggests a decomposition pathway where the heptanoate chain breaks down, leading to the formation of the more thermally stable inorganic salt.
Decomposition Data for this compound
| Decomposition Onset (°C) | Temperature of Maximum Mass Loss (°C) | Final Residue |
|---|---|---|
| ~450 | ~470 | Lithium Carbonate (Li₂CO₃) |
Data based on the thermal behavior of C3-C12 lithium n-alkanoates. researchgate.net
The investigation of phase transitions is a critical aspect of material characterization. For this compound, the primary phase transition observed is the solid-liquid transition, i.e., melting. As mentioned, studies have shown that this compound does not exhibit any solid-solid phase transitions under the conditions tested. researchgate.net
The melting process involves the transition from an ordered crystalline solid to a disordered liquid state. The enthalpy of fusion (melting) for this compound, as determined by DSC, provides a measure of the energy required to break the crystal lattice structure. The relatively high melting point of this compound compared to its parent fatty acid is indicative of the ionic nature of the compound.
Computational and Theoretical Investigations of Lithium Heptanoate
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the electronic structure of molecules with high accuracy. These methods solve approximations of the Schrödinger equation to determine the electron density of a system, from which various properties like energy, geometry, and spectroscopic parameters can be derived. youtube.com
Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. youtube.com It is particularly effective for studying the ground-state properties of molecules like lithium heptanoate (B1214049). youtube.com By choosing an appropriate functional (e.g., B3LYP, wB97X-D) and basis set, DFT calculations can reliably predict molecular geometries and electronic properties. utq.edu.iqnih.gov The process involves an iterative procedure to find the lowest energy arrangement of atoms on the potential energy surface, known as a geometry optimization. youtube.commdpi.com
Geometry optimization using DFT is a crucial first step in the theoretical characterization of lithium heptanoate. utq.edu.iq This process systematically adjusts the atomic coordinates to find a stationary point on the potential energy surface, which corresponds to a stable conformation of the molecule. youtube.com For this compound, several conformations are possible due to the flexibility of the heptyl chain and different coordination modes of the lithium ion with the carboxylate group.
Theoretical studies on related lithium carboxylate and alkali metal-ion complexes show that the lithium cation typically coordinates to the oxygen atoms of the carboxylate group in a bidentate (chelating) fashion. nih.govrsc.org DFT calculations would determine the precise bond lengths, bond angles, and dihedral angles for the most stable conformer. The relative energies of different conformers can also be calculated to understand the molecule's conformational landscape.
Table 1: Illustrative Optimized Geometric Parameters for Bidentate Coordinated this compound (Calculated at the B3LYP/6-31G(d) Level)
| Parameter | Atom Pair/Trio | Value |
| Bond Length (Å) | Li - O1 | 1.95 |
| Li - O2 | 1.96 | |
| C1 - O1 | 1.28 | |
| C1 - O2 | 1.27 | |
| C1 - C2 | 1.52 | |
| **Bond Angle (°) ** | O1 - Li - O2 | 65.2 |
| O1 - C1 - O2 | 118.5 | |
| O1 - C1 - C2 | 120.8 | |
| O2 - C1 - C2 | 120.7 | |
| Note: This table presents hypothetical yet plausible data based on DFT calculations of similar lithium carboxylate structures. The values illustrate typical outputs from a geometry optimization calculation. |
Following a successful geometry optimization, vibrational frequency calculations are typically performed. aps.org These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. aps.org The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.
For this compound, key vibrational modes include the symmetric and asymmetric stretches of the carboxylate group (COO⁻). The frequencies of these stretches are sensitive to the coordination environment of the lithium ion. DFT calculations can predict these shifts, providing a theoretical spectrum that can be compared with experimental data.
DFT can also provide a preliminary understanding of electronic transitions, although Time-Dependent DFT is more specialized for this purpose. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) gives an estimate of the energy required for the lowest electronic excitation.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |
| ν_as(COO⁻) | Asymmetric C-O stretch | ~1580 |
| ν_s(COO⁻) | Symmetric C-O stretch | ~1420 |
| ν(C-H) | Alkyl C-H stretches | 2850 - 2960 |
| δ(CH₂) | CH₂ scissoring | ~1465 |
| ν(Li-O) | Lithium-Oxygen stretch | ~450 |
| Note: This table contains representative frequency values expected from DFT calculations for lithium carboxylates. Actual values depend on the specific level of theory and basis set used. |
DFT calculations provide the ground-state electron density, which allows for a detailed analysis of chemical bonding and charge distribution within the this compound molecule. utq.edu.iq Techniques such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to assign partial atomic charges, revealing the nature of the intramolecular interactions.
In this compound, a significant point of interest is the nature of the lithium-oxygen (Li-O) bond. Charge analysis typically reveals a highly polar interaction, consistent with a largely ionic bond between the positively charged lithium cation (Li⁺) and the negatively charged heptanoate anion (C₆H₁₃COO⁻). The calculations would show a significant positive charge on the lithium atom and negative charges concentrated on the two oxygen atoms of the carboxylate group, with the negative charge being delocalized across the O-C-O system. This charge separation is a defining characteristic of alkali metal carboxylates. nih.gov
Table 3: Illustrative Natural Bond Orbital (NBO) Charges for Key Atoms in this compound
| Atom | Element | NBO Charge (e) |
| Li | Lithium | +0.95 |
| O1 | Oxygen (carboxylate) | -0.82 |
| O2 | Oxygen (carboxylate) | -0.83 |
| C1 | Carbon (carboxylate) | +0.75 |
| C2 | Carbon (alpha to carboxylate) | -0.25 |
| Note: This table shows typical NBO charge values derived from DFT calculations, illustrating the ionic character of the Li-O interaction. |
To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net TD-DFT can accurately predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (which relate to absorption intensity). nih.gov
For a molecule like this compound, which lacks extensive chromophores, significant electronic absorptions are expected only in the far-UV region. TD-DFT calculations would identify the nature of these transitions, typically assigning them as promotions of electrons from non-bonding (n) or sigma (σ) orbitals to anti-bonding (π* or σ*) orbitals. researchgate.netjoaquinbarroso.com The output of a TD-DFT calculation provides a detailed list of excited states, their energies, and the primary orbital contributions to each transition. researchgate.net
Table 4: Representative TD-DFT Output for the Lowest Energy Electronic Transitions of this compound
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S1 | 6.15 | 201.6 | 0.085 | HOMO → LUMO (92%) |
| S2 | 6.82 | 181.8 | 0.002 | HOMO-1 → LUMO (85%) |
| S3 | 7.10 | 174.6 | 0.110 | HOMO → LUMO+1 (78%) |
| Note: This table illustrates the type of data generated by a TD-DFT calculation. HOMO refers to the Highest Occupied Molecular Orbital; LUMO is the Lowest Unoccupied Molecular Orbital. The transitions are characteristic of n → π or σ → σ* excitations in carboxylates.* |
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Molecular Dynamics (MD) Simulations
While quantum mechanics excels at describing the static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. randallcygan.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic level. researchgate.net These simulations are essential for understanding the bulk properties and dynamic processes of this compound in condensed phases, such as in solution or as part of a solid-electrolyte interphase in a battery. researchgate.net
MD simulations require a force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. Force fields for novel molecules like this compound can be developed and parameterized using data from high-level QM calculations. chemrxiv.org Large-scale MD simulations can then be performed to investigate phenomena that are inaccessible to QM methods due to computational cost. Key properties that can be investigated include solvation structures, transport properties like diffusion coefficients, and the formation of aggregates or clusters. randallcygan.comresearchgate.net
Table 5: Properties of this compound Investigated by Molecular Dynamics Simulations
| Property | Description |
| Structural Properties | Radial Distribution Functions (RDFs) to describe the solvation shell of the Li⁺ ion by solvent molecules or other heptanoate ions. |
| Coordination Number analysis to determine the average number of nearest neighbors around the Li⁺ ion. | |
| Dynamical Properties | Mean Squared Displacement (MSD) to calculate the self-diffusion coefficient of lithium and heptanoate ions. |
| Velocity Autocorrelation Function to study vibrational and rattling motions within a solvent cage. | |
| Thermodynamic Properties | Calculation of binding energies between ions or between ions and solvent molecules. |
| Investigation of phase behavior and aggregation tendencies in different environments. |
Classical Molecular Dynamics for Condensed Phase Behavior
Classical Molecular Dynamics (MD) simulations are a powerful tool for understanding the condensed phase behavior of materials like this compound. These simulations model the system as a collection of atoms interacting through a set of classical force fields, allowing for the prediction of structural and dynamic properties.
In the context of lithium carboxylates, MD simulations can elucidate the arrangement of molecules in both liquid and solid states. For instance, simulations on similar systems, such as lithium/sodium carbonate mixtures, have been used to study structural behavior and transport properties like diffusion and ionic conductivity. nih.gov While these models can successfully reproduce the main structural features, accurately predicting dynamic properties can be more challenging and often requires refinement of the force field parameters. nih.gov
For this compound in a condensed phase, such as a melt or in a non-polar solvent, MD simulations would likely reveal significant aggregation of the lithium carboxylate head groups. The heptanoate chains, being non-polar, would tend to associate with each other, while the polar lithium carboxylate moieties would form ionic clusters. This behavior is analogous to what is observed in simulations of lithium greases, where lithium soaps form complex, aggregated structures that are responsible for the material's bulk properties. youtube.com
A study on multiphase hydrocarbon binary mixtures in nanopores using molecular dynamics showed that heavier molecules like heptane (B126788) tend to adsorb to surfaces. nih.gov This suggests that in a heterogeneous environment, the heptanoate tail of this compound would likely influence its distribution and phase behavior.
The table below summarizes key parameters often investigated in classical MD simulations of similar compounds.
| Property | Description | Relevance to this compound |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Would reveal the Li-O bond distances and coordination, as well as the packing of the heptanoate chains. |
| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate the diffusion coefficients of lithium ions and heptanoate anions, indicating ionic mobility. researchgate.net |
| Order Parameters | Quantify the degree of orientational or positional order in a system. | Could be used to characterize the alignment of the heptanoate chains and the structure of any liquid crystalline or solid phases. |
Reactive Force Field (ReaxFF-MD) Simulations for Dynamic Processes
For studying dynamic processes that involve chemical reactions, such as thermal decomposition or electrochemical reactions, the Reactive Force Field (ReaxFF) method is particularly suitable. ReaxFF is a type of reactive force field that can model the formation and breaking of chemical bonds during a molecular dynamics simulation. nih.gov This allows for the investigation of complex chemical phenomena that are inaccessible to classical, non-reactive force fields. nih.gov
While specific ReaxFF studies on this compound are not prominent, the methodology has been extensively applied to materials within lithium-ion batteries, including electrolytes and electrode-electrolyte interfaces. nih.govnih.govarxiv.orgpsu.edu These studies provide a framework for how ReaxFF could be used to understand the reactivity of this compound. For example, ReaxFF-MD could be employed to simulate the decomposition pathways of this compound at elevated temperatures or under an applied electric field.
A key advantage of ReaxFF is its ability to handle large systems over long simulation times compared to quantum mechanical methods, making it ideal for studying the formation of interfaces, such as the solid electrolyte interphase (SEI) in batteries. nih.govnih.govarxiv.org If this compound were to be considered as an additive or component in an electrolyte, ReaxFF simulations could predict its electrochemical stability and its contribution to the formation and properties of the SEI layer. nih.govarxiv.org
The development of accurate ReaxFF parameters is crucial for the reliability of the simulations. This often involves a detailed parameterization process against data from quantum chemistry calculations. nih.govresearchgate.net
Modeling of Aggregation Phenomena in Solution and Solid State
The aggregation of organolithium compounds, including lithium carboxylates, is a well-known phenomenon that significantly influences their physical and chemical properties.
Stereochemical Models of Organolithium Aggregates
In solution, particularly in non-polar solvents, this compound is expected to form aggregates to minimize the unfavorable interactions between the polar lithium carboxylate headgroup and the non-polar solvent. The structure of these aggregates is governed by stereochemical factors. The lithium ions tend to coordinate with multiple carboxylate oxygen atoms, leading to the formation of various aggregate structures, such as dimers, tetramers, or higher-order oligomers.
Computational studies on other lithium compounds, like lithium cation complexes with carbamates, show that lithium ions typically achieve a coordination number of four. rsc.org The steric bulk of the heptanoate chains would play a crucial role in determining the size and geometry of the most stable aggregates. It is likely that the heptanoate chains would arrange themselves on the exterior of the aggregate, with the lithium and carboxylate groups forming a polar core. This is conceptually similar to the micelle structures formed by soaps and surfactants. nlgi.org
Dimer-like Representations for Simplified Solid-State Simulations
In the solid state, lithium carboxylates often exhibit ordered, crystalline structures. While the full crystal structure can be complex, simplified models are often used in simulations to capture the essential physics of the system. A dimer-like representation can be a useful simplification, especially for understanding certain types of solid-state reactions.
For example, a study on the solid-state dimerization of lithium trans-2-butenoate utilized detailed analysis of the crystal packing to understand the reaction stereochemistry. rsc.org This work demonstrated that the proximity and orientation of neighboring molecules in the crystal lattice control the outcome of the reaction. rsc.org For this compound, a similar approach could be taken. By analyzing the crystal structure, one could identify the most likely interactions between adjacent molecules. A simplified dimer model that captures these key intermolecular contacts could then be used in simulations to study phenomena like thermal stability or solid-state reactivity, which can exhibit liquid-like dynamics of ions even in a solid state. ornl.govduke.edu
Computational Screening and Materials Design Principles
Computational methods are increasingly used for the high-throughput screening of materials for specific applications, a process often referred to as materials design or in silico prediction.
In Silico Prediction of Potential Applications based on Electronic Properties
The potential applications of a material are intrinsically linked to its electronic properties. First-principles calculations, such as those based on Density Functional Theory (DFT), can be used to compute properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electronic band gap, and the density of states. berkeley.edursc.org
For this compound, these properties could be calculated to predict its suitability for various applications. For example, in the context of lithium-ion batteries, the redox potential of a material is a critical parameter. Computational screening of organic molecules has been used to identify promising candidates for battery electrodes. tue.nl The calculated oxidation and reduction potentials of this compound could indicate whether it is more suitable as a cathode or anode material, or as a stable electrolyte component. researchgate.net
For instance, conjugated carboxylates have been identified as potential anode materials. tue.nl While this compound is a saturated carboxylate, computational modification of its structure (e.g., by introducing unsaturation) and subsequent screening of its electronic properties could be a pathway for designing new materials with desired electrochemical characteristics.
Theoretical Studies of Metal-Ligand Binding Interactions
Theoretical and computational chemistry offer powerful tools for elucidating the intricate details of metal-ligand binding at the atomic and electronic levels. In the case of this compound, while specific computational studies are not extensively documented in publicly accessible literature, a wealth of theoretical research on related lithium carboxylates and other lithium-ion complexes provides a robust framework for understanding the fundamental principles governing the interaction between the lithium cation (Li⁺) and the heptanoate anion. These studies predominantly employ methods such as Density Functional Theory (DFT) and ab initio calculations to model the geometric and electronic structures of these complexes and to quantify the energetics of the binding. aip.orgresearchgate.netnasa.gov
Theoretical investigations into simpler lithium carboxylates, such as lithium formate (B1220265) and lithium acetate, provide valuable insights that can be extrapolated to this compound. For instance, ab initio calculations on lithium formate have been used to investigate the structures of its cluster ions. aip.orgnih.gov These studies reveal how lithium ions coordinate with the oxygen atoms of the formate ligand. In the (HCOOLi)Li⁺ cluster, the two lithium atoms coordinate with one oxygen atom each, resulting in O-Li distances of 1.71 Å. aip.org
The binding energies of lithium ions with various ligands have been computationally determined, providing a quantitative measure of the interaction strength. While specific data for heptanoate is not available, studies on other oxygen-bearing ligands offer a comparative perspective. The binding energies generally decrease with the addition of successive ligands due to ligand-ligand repulsion. nasa.gov
Below are tables summarizing computational data from theoretical studies on related lithium complexes, which serve as a proxy for understanding the binding in this compound.
| System | Computational Method | Key Finding | Reference |
| (HCOOLi)Li⁺ | B3LYP/DFT | O-Li distance of 1.71 Å | aip.org |
| Li⁺-Ligand Complexes | DFT | Bonding is primarily electrostatic; binding energy correlates with ligand dipole moment and charge-induced dipole effects. | nasa.gov |
| Metal-Carboxylate Complexes | DFT/CDM | Carboxylate binding mode (monodentate vs. bidentate) is influenced by metal type, coordination number, and complex charge. | acs.org |
| Ligand | Number of Ligands | Li⁺-Ligand Binding Energy (kJ/mol) |
| C₆F₆ | 2 | 41.2 |
| C₆F₆ | 3 | >41.2 |
| THF (above ring) | 1 | 83.9 |
| THF (above ring) | 2 | 143.6 |
| Data derived from theoretical studies on various lithium-ligand complexes as a reference for the general magnitude of such interactions. nasa.gov |
Applications in Advanced Materials Science
Functional Composites and Blends
Lithium heptanoate (B1214049) is being investigated as a key component in the creation of advanced functional composites and blends. Its incorporation into various materials, particularly polymeric matrices, can impart specialized properties, leading to enhanced performance in specific applications such as radiation detection.
Development of Plastic Scintillators Incorporating Lithium Carboxylates for Radiation Detection
Plastic scintillators are materials that emit light upon exposure to ionizing radiation, making them crucial for radiation detection. The incorporation of lithium carboxylates, including lithium heptanoate, into plastic scintillators is a significant area of research, primarily aimed at enhancing the detection of neutrons.
The detection of thermal neutrons is often achieved through the use of the lithium-6 (B80805) (⁶Li) isotope, which has a high cross-section for neutron capture. The challenge lies in incorporating a sufficient and uniform concentration of ⁶Li into a plastic scintillator matrix without compromising the material's transparency and scintillation properties. Lithium carboxylates, such as this compound, serve as effective vehicles for introducing ⁶Li into these polymer-based detectors.
Researchers have synthesized and evaluated various ⁶Li carboxylate salts, including those derived from pentanoic acid, hexanoic acid, and octanoic acid, for their solubility in scintillator precursor solutions. In these studies, a comonomer like methacrylic acid is often used to help dissolve the lithium salts within the primarily non-polar polymer matrix, such as polystyrene or polyvinyltoluene. This allows for a thermal-neutron capture reaction that results in the production of scintillation light. The use of such carboxylate salts facilitates the creation of transparent plastic scintillators loaded with ⁶Li.
The introduction of additives into a scintillator formulation can impact its optical properties and scintillation yield. While the incorporation of ⁶Li is essential for neutron detection, the additives used to achieve this, such as the comonomer methacrylic acid and the lithium salt itself, can sometimes lead to a decrease in light output. Research has shown that increasing the concentration of methacrylic acid, which aids in dissolving the lithium salt, can cause a sharp reduction in scintillation light.
To counteract these negative effects, scientists are exploring various strategies. One approach involves optimizing the primary fluorescent dye used in the scintillator. For instance, using m-terphenyl (B1677559) instead of the more traditional 2,5-diphenyloxazole (B146863) (PPO) has been shown to mitigate the decrease in light output caused by the comonomer. The choice of the carboxylate itself is also critical. Studies on a range of lithium carboxylates have been conducted to find a balance between high lithium loading and minimal impact on the scintillation performance. The goal is to maximize the detection efficiency for neutrons while maintaining a strong light signal for accurate and reliable measurements.
Integration into Polymeric Matrices for Enhanced Material Performance
Beyond scintillators, lithium salts can be integrated into other polymeric matrices to modify and enhance their physical properties. While specific research on this compound for general-purpose polymer enhancement is not widely documented, studies on similar lithium salts in polymers like poly(methyl methacrylate) (PMMA) provide insights into potential applications. The addition of lithium salts to a PMMA matrix has been shown to affect the material's glass transition temperature (Tg). The interaction between the lithium ions and the polymer chains can alter the molecular mobility, which in turn can modify the mechanical and thermal properties of the polymer. This suggests that this compound could potentially be used as an additive to tailor the performance characteristics of various engineering plastics, although further research is needed to explore these specific applications.
Role in Interfacial Chemistry and Material Stability
Studies on Surface Layer Formation and Modification (e.g., in plasma environments)
Plasma treatments are a common method for modifying the surface of materials to improve properties like adhesion and biocompatibility. This is achieved by creating a highly reactive plasma environment that can alter the surface chemistry of the material. While the use of plasma treatment is widespread for polymers and metals, specific research on the use of this compound in conjunction with plasma processes for surface modification of materials is limited.
General studies on plasma surface modification of polymers demonstrate the ability to introduce specific functional groups onto a material's surface, which can enhance its interaction with other materials. In theory, a compound like this compound could be used in a plasma environment to deposit a thin film containing lithium and carboxylate functionalities, potentially altering the surface energy and chemical reactivity of the substrate. However, based on available research, the specific application and effects of using this compound in plasma-based surface modification for advanced materials have not been extensively investigated. This remains an area for future research to explore the potential benefits of such surface engineering techniques.
Catalytic Roles and Mechanistic Investigations
Catalysis in Organic Synthesis
In organic synthesis, lithium-containing compounds are indispensable tools, valued for their reactivity as bases and nucleophiles. wikipedia.org The specific role of a lithium reagent is highly dependent on its structure.
Role of Lithium-Based Reagents as Strong Bases and Nucleophiles
Organolithium reagents, which feature a direct carbon-lithium bond, are known for being exceptionally strong bases and potent nucleophiles. mt.com Their high reactivity stems from the polar nature of the C-Li bond, which imparts significant carbanionic character on the carbon atom. wikipedia.org This makes them capable of deprotonating even very weak carbon acids, including aldehydes, ketones, esters, and hydrocarbons. mt.com
In contrast, lithium heptanoate (B1214049) (LiO₂C(CH₂)₅CH₃) is a lithium carboxylate. It is not an organolithium reagent and lacks a direct carbon-lithium bond. wikipedia.org Its basicity comes from the heptanoate anion, which is the conjugate base of heptanoic acid. Compared to powerful bases like lithium diisopropylamide (LDA), which has a pKa of its conjugate acid around 36, the basicity of lithium heptanoate is substantially weaker. wikipedia.org Therefore, it is not used as a strong base in the same manner as LDA or butyllithium (B86547) for deprotonating weakly acidic C-H bonds. catalysis.blogfiveable.me
The reaction of carboxylic acids with two equivalents of an organolithium reagent leads to the formation of a ketone after an acidic workup. masterorganicchemistry.comaklectures.com The first equivalent of the organolithium acts as a base, deprotonating the carboxylic acid, while the second adds to the carbonyl group. masterorganicchemistry.com
| Compound | Class | Typical Use | Relative Basicity |
|---|---|---|---|
| n-Butyllithium | Organolithium | Strong Base / Nucleophile | Very Strong |
| Lithium Diisopropylamide (LDA) | Lithium Amide | Strong, Non-nucleophilic Base | Very Strong |
| This compound | Lithium Carboxylate | Weak Base / Nucleophile | Weak |
Mechanistic Aspects of Enolate Chemistry and Alkylation Reactions
Enolate chemistry is a cornerstone of carbon-carbon bond formation in organic synthesis. fiveable.me Lithium enolates are typically generated by deprotonating the α-carbon of a carbonyl compound. masterorganicchemistry.com For this transformation to be efficient, especially with simple ketones or esters, a very strong, non-nucleophilic base is required to ensure complete and irreversible deprotonation, thus preventing side reactions like self-condensation. 182.160.97libretexts.org
Lithium diisopropylamide (LDA) is the archetypal base for this purpose. wikipedia.orgmakingmolecules.com Its significant steric bulk hinders it from acting as a nucleophile, while its strong basicity allows for rapid deprotonation at low temperatures (e.g., -78 °C). fiveable.memasterorganicchemistry.com The mechanism involves the removal of the α-proton by the amide base while the lithium ion coordinates to the carbonyl oxygen. 182.160.97
Once formed, the lithium enolate is a powerful nucleophile that can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new C-C bond. fiveable.menumberanalytics.com This two-step sequence—enolate formation followed by alkylation—is a fundamental method for α-alkylation of carbonyl compounds. libretexts.org The choice of base is critical; weaker bases like sodium ethoxide are generally only sufficient for dicarbonyl compounds where the α-protons are significantly more acidic. libretexts.orglibretexts.org Given its weak basicity, this compound would not be an effective base for generating enolates from standard ketones or esters.
Impact of Reaction Medium and Additives on Catalytic Outcomes
The reactivity of organolithium compounds, including lithium enolates, is profoundly influenced by the reaction environment. odu.edu
Reaction Medium: The choice of solvent affects the structure and reactivity of organolithium species. In non-polar hydrocarbon solvents, they tend to form large, less reactive aggregates. mt.com In coordinating ether solvents like tetrahydrofuran (B95107) (THF), these aggregates are broken down into smaller, more reactive species, such as dimers or monomers. wikipedia.orgacs.org For instance, LDA typically exists as a solvated dimer in THF, which enhances its solubility and reactivity. mt.comwikipedia.org
Additives: The presence of certain additives can dramatically alter the course of a reaction. Lithium salts, such as lithium chloride (LiCl) or lithium bromide (LiBr), are known to break up organolithium aggregates, leading to an increase in reactivity, a phenomenon sometimes referred to as a "salt effect." acs.org In some cases, additives like water, typically avoided in organolithium chemistry, have been found to be necessary in small quantities to achieve desired outcomes in specific industrial processes. odu.edu Other additives, such as tris(trimethylsilyl)phosphate (TMSPa), can be used to scavenge water, preventing unwanted side reactions. diva-portal.org
Emerging Catalytic Applications (e.g., derived from material reprocessing)
A significant area of emerging research involves the use of materials recovered from spent lithium-ion batteries (LIBs) as precursors for advanced catalysts. researchgate.netoaepublish.com This "waste-to-wealth" approach addresses both environmental concerns and resource sustainability by repurposing valuable metals like lithium, cobalt, nickel, and manganese. mdpi.comacs.org
Potential as a Component in Catalytic Materials for Energy Conversion
Materials derived from spent LIB cathodes are being actively investigated for their catalytic properties in energy conversion applications. nih.gov These recycled materials, which contain lithium in combination with transition metals, can be converted into catalysts for various processes, including biomass conversion and the production of biofuels. nih.govmdpi.com For example, spent LFP (lithium iron phosphate) batteries have been upcycled into solar-driven catalysts capable of breaking down plastics into valuable monomers, demonstrating a circular manufacturing approach. energy-reporters.com
Investigation of Catalytic Activity in Redox Reactions
Lithium-containing compounds play a central role in the redox reactions that power batteries, and there is growing interest in harnessing their catalytic potential to improve battery performance. In lithium-sulfur (Li-S) batteries, for instance, catalysts are crucial for accelerating the sluggish redox kinetics of polysulfide conversion, which is a key factor limiting battery life and efficiency. nih.govnih.gov
Research has shown that various transition metal compounds can catalyze these complex redox reactions. nih.gov Materials recovered from spent LIBs, containing both lithium and transition metals, are promising candidates for these catalytic roles. acs.org The catalytic activity is often linked to both cationic (transition metal) and anionic redox processes within the material's structure. acs.orgcip.com.cn Understanding these mechanisms through advanced techniques is key to designing next-generation catalysts for high-performance energy storage systems. oregonstate.edu
Recycling Derived Materials for Catalysis
The concept of utilizing materials derived from recycling processes for catalysis is a cornerstone of sustainable chemistry. In the context of lithium-containing materials, the primary focus of research has been on the recycling of spent lithium-ion batteries (LIBs). These batteries contain valuable transition metals such as cobalt, nickel, and manganese, which are known to have significant catalytic properties. nih.gov The general strategy involves hydrometallurgical or pyrometallurgical processes to extract these metals from spent cathodes, which can then be repurposed into new catalysts. aip.org
However, there is no specific information available in the reviewed scientific literature regarding the derivation of this compound from recycled materials for catalytic applications. The recycling efforts for LIBs are predominantly aimed at recovering high-value cathode metals and lithium in the form of lithium carbonate or lithium hydroxide (B78521). researchgate.net These recovered lithium compounds could theoretically be used as precursors in the synthesis of this compound, but this specific pathway and its application in catalysis are not documented.
Fundamental Mechanistic Catalysis
A fundamental understanding of a catalyst's mechanism, including its active sites, reaction pathways, stability, and potential for regeneration, is crucial for its optimization and industrial application. For this compound, such detailed mechanistic studies in a catalytic context are not available in the current body of scientific literature. The following subsections address the requested mechanistic aspects, noting the absence of specific data for this compound and drawing parallels to more broadly studied lithium-based catalysts for conceptual understanding.
Elucidation of Active Sites and Reaction Pathways on Catalyst Surfaces
Detailed studies elucidating the active sites and reaction pathways for catalysis specifically involving this compound are not found in the reviewed literature. However, the catalytic activity of other lithium compounds, such as lithium alkoxides and alkyl lithium, in reactions like ring-opening polymerization, offers some insight into how a lithium-based catalyst might function. rsc.org
In such systems, the lithium cation (Li⁺) is often considered the active site. For instance, in the radical polymerization of olefins, it has been suggested through density-functional theory (DFT) calculations that "naked" lithium cations can catalyze the reaction by favoring the chain-lengthening step over competing side reactions. nih.gov The lithium ion's strong Lewis acidity allows it to coordinate with substrates, thereby activating them for subsequent reaction steps. For a hypothetical catalytic cycle involving this compound, the lithium ion would likely play a central role in substrate activation. The heptanoate anion could act as a ligand, influencing the solubility and steric environment of the catalytic center.
Without experimental or computational studies on this compound as a catalyst, any proposed reaction pathway remains speculative.
Studies on Catalyst Stability and Regeneration
There is no specific data available regarding the stability and regeneration of this compound when used as a catalyst. Catalyst stability is a critical parameter, often influenced by thermal and chemical degradation. While direct studies on this compound are absent, research on the thermal stability of cathode materials used in lithium-ion batteries provides some context for the stability of lithium-containing compounds at elevated temperatures. researchgate.netelectrochem.org For example, materials like LiFePO₄ are known for their excellent thermal stability compared to other cathode chemistries. mdpi.com
The thermal stability of a potential this compound catalyst would be a key factor in its viability for industrial processes. The decomposition temperature of this compound would define the operational window for its catalytic use.
Similarly, no information exists on the regeneration of a deactivated this compound catalyst. Catalyst deactivation can occur through various mechanisms, including poisoning, coking, or thermal degradation. Regeneration processes aim to restore the catalyst's activity and typically involve treatments to remove adsorbed species or regenerate the active sites. For Fischer-Tropsch catalysts, for instance, regeneration can be achieved by contacting the catalyst with hydrogen gas at elevated temperatures. google.com The development of a regeneration protocol for a this compound catalyst would first require an understanding of its deactivation mechanism.
To provide a contextual understanding of the thermal stability of related compounds, the following table summarizes the thermal behavior of different lithium-ion battery cathode materials. It is crucial to note that this data is not for this compound and is provided for illustrative purposes only.
| Cathode Material | Onset Temperature of Exothermic Reaction (°C) | Total Heat Released (J/g) |
| Li₀.₅CoO₂ (0.8 µm) | ~180 | Not specified |
| Li₀.₅CoO₂ (2 µm) | ~200 | Not specified |
| Li₀.₅CoO₂ (8 µm) | ~220 | Not specified |
| Li[Ni₀.₁Co₀.₈Mn₀.₁]O₂ | >250 | Not specified |
| LiFePO₄ | ~310 | Not specified |
| Synthesized NMC811 | 212 and 259 | 94 |
| Commercial NMC811 | Not specified | 262 |
This table is based on data from studies on the thermal stability of lithium-ion battery cathode materials and does not represent data for this compound. researchgate.netelectrochem.org
Interactions in Biological Systems Mechanistic Focus
Cellular Pathway Modulation
The lithium ion is known to interact with multiple intracellular signaling pathways, leading to a cascade of downstream effects. These interactions are central to its neuroprotective and modulatory properties.
Investigation of Glycogen Synthase Kinase-3 (GSK-3) Inhibition and Related Signaling Cascades
A primary and extensively studied target of the lithium ion is the enzyme Glycogen Synthase Kinase-3 (GSK-3). frontiersin.orgbiologists.comwikipedia.org GSK-3 is a constitutively active serine/threonine kinase with two isoforms, GSK-3α and GSK-3β, that acts as a crucial negative regulator in numerous signaling pathways. frontiersin.org Lithium inhibits GSK-3 through two principal mechanisms:
Direct Inhibition: Lithium directly competes with magnesium ions (Mg²⁺), which are essential cofactors for GSK-3's kinase activity. researchgate.netpnas.org This competition reduces the enzyme's ability to phosphorylate its substrates.
Indirect Inhibition: Lithium can also lead to the inhibitory phosphorylation of GSK-3 at specific serine residues (Ser9 for GSK-3β and Ser21 for GSK-3α). pnas.orgresearchgate.net This is often mediated through the activation of other kinases, such as Akt (also known as Protein Kinase B). frontiersin.org For instance, lithium can disrupt the formation of a complex involving Akt, protein phosphatase 2A (PP2A), and β-arrestin 2, leading to increased Akt activity and subsequent GSK-3 inhibition. frontiersin.org
The inhibition of GSK-3 by lithium has significant downstream consequences for various signaling cascades, including the Wnt/β-catenin pathway . In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and degradation. By inhibiting GSK-3, lithium prevents β-catenin degradation, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it can modulate the transcription of target genes involved in cell proliferation and survival. biologists.com
The multifaceted nature of GSK-3 means its inhibition by lithium affects over 100 known substrates, influencing a wide range of biological functions such as synaptic plasticity, inflammation, and metabolism. frontiersin.org
Exploration of Neurotrophic Response and Neuroprotective Mechanisms
Lithium heptanoate (B1214049), through its lithium ion component, is recognized for its robust neuroprotective and neurotrophic effects. nih.govgwern.net These effects are largely mediated by the upregulation of key neurotrophic factors and the activation of pro-survival signaling pathways.
A critical player in this process is Brain-Derived Neurotrophic Factor (BDNF) . nih.govgwern.net Lithium treatment has been shown to increase the expression of BDNF. nih.gov The signaling cascade often involves the activation of the transcription factor cAMP response element-binding protein (CREB) . frontiersin.org Lithium can promote the phosphorylation of CREB, which in turn enhances the transcription of BDNF and other neuroprotective genes. frontiersin.orgwikipedia.org
The neuroprotective actions of lithium are also linked to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic factors. nih.gov By modulating these key proteins, lithium can protect neurons from various insults, including excitotoxicity and oxidative stress. gwern.netnih.gov
| Molecule | Effect of Lithium | Associated Mechanism |
|---|---|---|
| GSK-3 | Inhibition | Direct competition with Mg²⁺ and indirect inhibition via Akt pathway. frontiersin.orgresearchgate.netpnas.org |
| β-catenin | Stabilization and Nuclear Translocation | Consequence of GSK-3 inhibition in the Wnt pathway. biologists.com |
| BDNF | Increased Expression | Upregulation mediated by transcription factors like CREB. nih.govgwern.net |
| CREB | Activation (Phosphorylation) | Leads to increased transcription of neuroprotective genes. frontiersin.orgwikipedia.org |
| Bcl-2 | Upregulation | Inhibition of apoptotic pathways. nih.gov |
Effects on Oxidative Stress and Inflammation Pathways at the Cellular Level
Lithium has been shown to modulate pathways related to oxidative stress and inflammation, contributing to its neuroprotective profile. nih.govusp.br Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in neuronal damage. Lithium has demonstrated antioxidant properties by preventing DNA damage, the formation of free radicals, and lipid peroxidation. usp.br Studies have shown that lithium treatment can alter the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). usp.br
In the context of inflammation, lithium's primary target, GSK-3, is also a key regulator of inflammatory responses. frontiersin.org By inhibiting GSK-3, lithium can influence the activity of transcription factors like Nuclear Factor-kappa B (NF-κB) , which plays a central role in orchestrating the expression of pro-inflammatory cytokines and other inflammatory mediators. nih.gov The anti-inflammatory effects of lithium are also thought to involve the suppression of signaling pathways such as the Toll-like receptor 4 (TLR4) pathway. nih.gov
While the lithium ion is the primary driver of these anti-oxidative and anti-inflammatory effects, the metabolic contribution of the heptanoate anion could indirectly support cellular health and resilience against oxidative and inflammatory insults by providing an alternative energy substrate. nih.govchemicalbook.com
Membrane Transport and Ion Homeostasis Studies
The movement of lithium heptanoate across cellular membranes is a critical determinant of its biological activity. This process involves the transport of the lithium ion and the potential influence of the heptanoate counter-ion.
Characterization of Lithium Ion Permeation and Transport Mechanisms in Model Systems
The transport of lithium ions across biological membranes is not mediated by a specific, dedicated transporter. nih.gov Instead, Li⁺ utilizes pathways primarily intended for other ions, most notably sodium (Na⁺). nih.govwikipedia.org The similarity in ionic radius between Li⁺ and Na⁺ allows Li⁺ to permeate through various sodium channels, including voltage-gated and epithelial sodium channels. nih.govwikipedia.org
Differentiation of Sodium-Dependent versus Sodium-Independent Transport Systems
The transport of lithium ions into and out of cells is intricately linked to sodium transport systems.
Sodium-Dependent Transport: A significant portion of lithium transport is coupled to the movement of sodium ions. The sodium-lithium counter-transport (SLC) system, which is a mode of the sodium-sodium exchange mechanism, is a key player in the efflux of lithium from cells in exchange for extracellular sodium. ahajournals.orgnih.gov This ouabain-insensitive pathway is crucial for regulating intracellular lithium concentrations. ahajournals.org In renal tubules, the sodium-hydrogen exchanger (NHE) and the epithelial sodium channel (ENaC) are major sodium-dependent pathways for lithium entry into cells. researchgate.net
Sodium-Independent Transport: While a major portion of lithium transport is sodium-dependent, some sodium-independent mechanisms also exist. Passive diffusion of Li⁺ across the cell membrane can occur, driven by the electrochemical gradient, although this is a slow process. nih.gov Additionally, Li⁺ can permeate through other ion channels to a lesser extent, such as certain potassium and calcium channels. wikipedia.orgfrontiersin.org The mitochondrial sodium/calcium/lithium exchanger (NCLX) is another transporter that can move lithium ions independently of a direct coupling to sodium influx, though it is part of the broader sodium-calcium exchange family. frontiersin.orgnih.gov
The heptanoate anion's role in these transport processes is not well-defined. However, as a medium-chain fatty acid, it can be transported across the blood-brain barrier and into brain cells via passive diffusion and potentially through monocarboxylate transporters. nih.govchemicalbook.com This suggests that once dissociated, the lithium and heptanoate components may follow different transport routes to their respective sites of action.
| Transport System | Primary Ion(s) | Role in Lithium Transport | Dependence on Sodium |
|---|---|---|---|
| Voltage-Gated Sodium Channels | Na⁺ | Major pathway for Li⁺ entry into cells. wikipedia.org | Dependent (as it's a Na⁺ channel) |
| Epithelial Sodium Channel (ENaC) | Na⁺ | Mediates Li⁺ entry into epithelial cells, e.g., in the kidney. researchgate.net | Dependent |
| Sodium-Lithium Counter-transport (SLC) | Na⁺, Li⁺ | Primary mechanism for Li⁺ efflux from cells. ahajournals.orgnih.gov | Dependent (exchanges Li⁺ for Na⁺) |
| Sodium-Hydrogen Exchanger (NHE) | Na⁺, H⁺ | Can transport Li⁺ into cells. researchgate.net | Dependent |
| Mitochondrial Na⁺/Ca²⁺/Li⁺ Exchanger (NCLX) | Na⁺, Ca²⁺, Li⁺ | Can mediate Li⁺ transport across the mitochondrial membrane. frontiersin.orgnih.gov | Indirectly related to Na⁺ gradients |
Metabolic Interactions
From a mechanistic standpoint, the metabolic interactions of this compound in biological systems are best understood by considering its dissociation into lithium ions and heptanoate anions. While direct studies on the combined compound are limited in the available scientific literature, the distinct and well-documented pathways of its constituent parts provide a strong basis for understanding its potential metabolic impact.
Potential Role in Fatty Acid Metabolism and Related Biochemical Pathways
The heptanoate component, a seven-carbon medium-chain fatty acid, is anticipated to actively participate in fatty acid metabolism. Upon entering the cell, it can be metabolized to provide both energy and biosynthetic precursors. Research into heptanoate metabolism, often studied in the context of its triglyceride form, triheptanoin, reveals its significant role as a neural fuel. nih.gov
Studies have shown that heptanoate and its metabolites, such as C5 ketones, are primarily metabolized by glial cells in the brain. nih.gov This leads to an increase in glutamine levels, suggesting a significant role in neurotransmitter cycling. nih.gov Furthermore, the metabolism of heptanoate in the liver can lead to gluconeogenesis, the production of glucose, which can then be utilized by the brain and other tissues as an energy source. nih.gov
Table 1: Metabolic Fate of Heptanoate
| Initial Substrate | Key Metabolic Products | Primary Metabolic Pathways Involved | Potential Cellular Outcomes |
| Heptanoate | Acetyl-CoA | Fatty Acid Oxidation | Energy Production (ATP) |
| Propionyl-CoA | Anaplerosis | Replenishment of TCA Cycle Intermediates | |
| Glucose (via liver) | Gluconeogenesis | Systemic energy supply | |
| Glutamine (in brain) | Neurotransmitter Cycling | Modulation of neuronal function |
This table is generated based on data from existing research on heptanoate metabolism.
In Vitro Cellular Assays for Investigating Specific Enzyme Interactions (e.g., LSD1/HDAC)
The lithium ion component of this compound is known to interact with and inhibit several key enzymes. While research specifically testing this compound is not prevalent, the effects of lithium itself have been studied in various in vitro assays, particularly concerning its impact on histone deacetylases (HDACs).
Lithium has been shown to down-regulate HDAC1, a class I histone deacetylase. nih.gov Studies have demonstrated that lithium treatment can lead to a decrease in HDAC1 protein levels and a subsequent increase in the acetylation of its target proteins. nih.gov This effect appears to occur at the translational level, by inhibiting the synthesis of the HDAC1 protein, rather than by altering its gene transcription. nih.gov The reduction in HDAC activity can be measured using various in vitro cellular assays.
One common method is the Colorimetric HDAC Activity Assay . In this assay, cell lysates are incubated with a colorimetric HDAC substrate. The activity of HDACs in the lysate leads to a color change that can be quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm). nih.gov The presence of an HDAC inhibitor like lithium would result in a reduced color signal, indicating decreased enzyme activity. nih.gov
Another widely used method is the Luminogenic HDAC-Glo™ I/II Assay . promega.com This homogeneous, "add-mix-measure" assay utilizes a cell-permeable, acetylated peptide substrate. promega.com When deacetylated by HDACs, the substrate is cleaved by a developer reagent, releasing aminoluciferin, which in turn generates a luminescent signal in the presence of luciferase. promega.com A decrease in luminescence would be indicative of HDAC inhibition. promega.com This assay is highly sensitive and suitable for high-throughput screening of potential HDAC inhibitors. promega.com
While the direct interaction of lithium with Lysine-Specific Demethylase 1 (LSD1) is less documented, in vitro assays for LSD1 inhibition are well-established and could be employed to investigate any potential effects of this compound. These include horseradish peroxidase (HRP)-coupled assays and time-resolved fluorescence resonance energy transfer (TR-FRET) assays. nih.gov For instance, the HRP-coupled assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation reaction. nih.gov An inhibitor would reduce the rate of this reaction and, consequently, the output signal.
Table 2: In Vitro Assays for Enzyme Interaction Analysis
| Assay Type | Target Enzyme(s) | Principle of Detection | Potential Application for this compound |
| Colorimetric HDAC Activity Assay | Class I & II HDACs | Colorimetric change upon substrate deacetylation | To quantify the inhibitory effect of lithium on HDAC activity in cell lysates. nih.gov |
| Luminogenic HDAC-Glo™ I/II Assay | Class I & II HDACs | Luminescence generated from deacetylated substrate | To determine the potency and selectivity of lithium as an HDAC inhibitor in living cells. promega.com |
| HRP-Coupled LSD1 Assay | LSD1 | HRP-mediated detection of hydrogen peroxide byproduct | To screen for any potential direct inhibitory activity against LSD1. nih.gov |
| TR-FRET LSD1 Assay | LSD1 | Fluorescence resonance energy transfer upon substrate binding/modification | To provide an alternative, highly sensitive method for detecting LSD1 inhibition. nih.gov |
This table outlines common in vitro assays used to study enzyme inhibition and their potential application to the components of this compound.
Q & A
Q. How should researchers address discrepancies between experimental and simulated phase diagrams for this compound mixtures?
- Methodological Answer : Re-examine force field parameters in simulations (e.g., CHARMM or AMBER) for carboxylate-lithium interactions. Experimentally verify tie-line data using high-purity solvents and replicate measurements. Use Akaike information criterion (AIC) to compare model fits and select the most robust thermodynamic framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
